

Compound of Interest

Compound Name: MS159
Cat. No.: B15542451

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS159 is a first-in-class proteolysis targeting chimera (PROTAC) that potently and selectively degrades Nuclear Receptor Binding SET Domain Protease. Overexpression of NSD2 is a frequent event in multiple myeloma, and its inhibition has been shown to suppress cancer cell proliferation.[1] Similarly,

Mechanism of Action

MS159 functions as a molecular glue, bringing the target proteins (NSD2, IKZF1, and IKZF3) into close proximity with the CRBN E3 ubiquitin ligase. 1

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NSD2 -> Ternary_Complex;
IKZF1_3 -> Ternary_Complex;
CRBN -> Ternary_Complex;
Ternary_Complex -> Ubiquitination;
Ubiquitination -> Proteasome;
Proteasome -> Degradation;
Degradation -> Downstream_Effects;
}
```

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of **MS159**:

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **MS159** on cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., KMS11, H929)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **MS159** (dissolved in DMSO to a stock concentration of 10 mM)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO (for dissolving formazan crystals)

- Multichannel pipette

- Plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

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Compound Treatment:

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Prepare serial dilutions of **MS159** in complete culture medium from the 10 mM stock. A typical concentration

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Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations

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Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

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MTT Addition and Incubation:

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After 72 hours, add 20 μ L of MTT solution (5 mg/mL) to each well.

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Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into

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Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.

- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Shake the plate gently for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

 - Plot the percentage of cell viability against the log of the **MS159** concentration to generate a dose-respon

 - Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Protein Degradation

This protocol is to confirm the degradation of NSD2, IKZF1, and IKZF3 in cancer cells upon treatment with **MS1** [2][3]

Materials:

- Cancer cell lines
- **MS159**
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer

- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-NSD2, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Imaging system (e.g., ChemiDoc)

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and treat with various concentrations of **MS159** (e.g., 0.5, 1, 2.5, 5, 10 μ M) at 37°C for 24 h [2][3]. * After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

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Scrape the cells and collect the lysate.

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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

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Protein Quantification and Sample Preparation:

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Determine the protein concentration of the supernatant using a BCA assay.

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Normalize the protein concentrations for all samples.

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Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

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SDS-PAGE and Protein Transfer:

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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

- Run the gel to separate the proteins by size.

- Transfer the proteins to a PVDF membrane.

- Immunoblotting:

- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

- Wash the membrane three times with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detection and Analysis:
 - Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
 - Quantify the band intensities using image analysis software and normalize to the loading control to determine

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the ternary complex between the target protein, **MS159**, and the

Materials:

- Cancer cells expressing the target proteins and CRBN
- **MS159**
- Co-IP lysis buffer (non-denaturing)

- Antibody for immunoprecipitation (e.g., anti-CRBN or anti-NSD2)

- Protein A/G magnetic beads

- Wash buffer

- Elution buffer

- Primary and secondary antibodies for Western blotting

Procedure:

- Cell Treatment and Lysis:

- Treat cells with **MS159** at a concentration known to induce degradation (e.g., 5 μ M) and a vehicle control f

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Lyse the cells in a non-denaturing Co-IP lysis buffer.

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Clarify the lysate by centrifugation.

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Immunoprecipitation:

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Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

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Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.

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Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-pro

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Washing and Elution:

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Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

- Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in Laemmli sampl

- Western Blot Analysis:

- Analyze the immunoprecipitated samples by Western blotting using antibodies against the target protein (NS

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis in cancer cells following treatment with **MS159**.

Materials:

- Cancer cell lines
- **MS159**
- 6-well plates

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with different concentrations of **MS159** and a vehicle control for 48-72 hours.
- Cell Harvesting and Staining:
 - Harvest both adherent and floating cells and wash them with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.

- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μ L of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour of staining.

 - Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

 - Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ /

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Data Analysis:

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Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by **MS159**.

Conclusion

MS159 is a promising chemical probe for studying the roles of NSD2, IKZF1, and IKZF3 in cancer biology. Its al

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References

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- [2. Discovery of a First-in-Class Degradar for Nuclear Receptor Binding SET Domain Protein 2 \(NSD2\) and Ikaros/Aiolos - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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